

Process optimization for reducing greenhouse gas emissions in refineries

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A Technical Support Center for Process Optimization to Reduce Greenhouse Gas Emissions in Refineries

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on process optimization to reduce greenhouse gas (GHG) emissions in refineries.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments related to various GHG reduction technologies.

Carbon Capture and Storage (CCS)

Question: Our post-combustion carbon capture pilot unit is showing lower than expected CO₂ capture efficiency. What are the potential causes and how can we troubleshoot this?

Answer: Several factors can lead to reduced CO₂ capture efficiency in an amine scrubbing process. Here's a step-by-step troubleshooting guide:

- Check Solvent Condition:
 - Degradation: Amine solvents can degrade over time due to reactions with oxygen, SO_x, and NO_x in the flue gas. Analyze a sample of the solvent for degradation products. If

degradation is significant, consider reclaiming or replacing the solvent.

- Concentration: Verify that the amine concentration in the solvent is at the optimal level. Incorrect concentration can affect the solvent's carrying capacity.
- Verify Operating Parameters:
 - Lean Solvent Loading: Ensure the lean solvent returning to the absorber is properly regenerated and has a low CO₂ loading. High lean loading reduces the driving force for CO₂ absorption.
 - Temperature: Check the temperature of the lean solvent and the absorber column. The absorption process is exothermic, and high temperatures can reduce efficiency. Ensure the lean solvent cooler is functioning correctly.
 - Pressure: Confirm that the absorber is operating at the design pressure. Higher pressure generally favors CO₂ absorption.
- Inspect Equipment:
 - Fouling/Plugging: The absorber and stripper packing or trays can become fouled or plugged, leading to poor gas-liquid contact. Monitor the differential pressure across the columns; a significant increase can indicate a blockage.
 - Flow Rates: Verify the accuracy of flue gas and solvent flow rate measurements. Incorrect flow rates can lead to a suboptimal liquid-to-gas (L/G) ratio.

Question: We are experiencing high energy consumption in the stripper/regenerator of our carbon capture system. How can we optimize this?

Answer: High reboiler duty is a common challenge in amine-based carbon capture. Consider the following optimization strategies:

- Optimize Steam Rate: The steam rate to the reboiler is a critical parameter. Too high a rate leads to excessive energy consumption, while too low a rate results in incomplete solvent regeneration. Perform a sensitivity analysis to find the optimal steam rate that balances regeneration efficiency and energy use.

- Heat Integration: Ensure that the lean/rich heat exchanger is functioning efficiently.[1] Fouling in this exchanger can significantly increase the reboiler duty.[2] Regular cleaning and maintenance are crucial.[2][3]
- Advanced Solvents: Consider experimenting with advanced, proprietary solvents or blends (e.g., MDEA/Piperazine) that may have a lower heat of regeneration compared to standard MEA.

Green Hydrogen Integration

Question: We are testing the replacement of grey hydrogen with green hydrogen in our hydrotreating unit and observing catalyst deactivation. What could be the cause?

Answer: While green hydrogen is chemically identical to grey hydrogen, impurities can be a significant issue depending on the production method (electrolysis).

- Purity of Green Hydrogen: Analyze the green hydrogen for any impurities. Oxygen or water carryover from the electrolysis process can deactivate hydrotreating catalysts. Ensure that the hydrogen purification system (e.g., deoxo unit, dryers) is functioning correctly.
- Process Adjustments: The introduction of green hydrogen might require adjustments to operating parameters. Monitor the reactor temperature and pressure closely. The absence of certain components present in grey hydrogen (like CO) might slightly alter the reaction kinetics.

Question: The cost of integrating green hydrogen into our refinery processes for experiments is prohibitively high. Are there any strategies to mitigate this?

Answer: The high cost of green hydrogen is a major barrier.[4][5] Here are some approaches to manage costs in an experimental setting:

- Localized Production: For pilot-scale experiments, consider a small, localized electrolyzer powered by a dedicated renewable source. This can be more cost-effective than purchasing and transporting large quantities of green hydrogen.
- Blended Hydrogen: Start with blending green hydrogen with grey hydrogen in increasing proportions. This allows you to study the effects on processes and catalysts incrementally

while managing costs.

- **Government Incentives:** Investigate available government subsidies and tax credits for green hydrogen research and deployment, which can help offset the "green premium".^[5]

Electrification of Processes

Question: We are conducting a pilot study on electrifying a process heater and are facing issues with grid stability and power quality. What should we investigate?

Answer: Electrifying large consumers in a refinery can strain the electrical infrastructure.^[6]

- **Power System Analysis:** Conduct a thorough analysis of your facility's electrical grid. This includes load flow studies, short circuit analysis, and harmonic analysis to understand the impact of the new electrical load.
- **Power Electronics:** Utilize modern power electronics, such as variable speed drives (VSDs) and static VAR compensators, to manage the power factor and reduce harmonic distortion. Electric motors with VSDs are significantly more energy-efficient.^[7]
- **On-site Generation and Storage:** For larger-scale electrification, consider on-site renewable power generation (e.g., solar PV) coupled with a battery energy storage system (BESS) to provide a more stable power source and reduce reliance on the external grid.

Digital Twin Implementation

Question: Our digital twin model for GHG emissions monitoring is not accurately reflecting the real-world plant data. How can we improve its fidelity?

Answer: The accuracy of a digital twin depends on the quality of the underlying models and data.

- **Model Calibration:** Regularly calibrate your process models with real-time operational data from the plant's historian.^[3] This ensures that the digital twin accurately represents the current state of the refinery processes.
- **Data Quality:** Ensure the data being fed to the digital twin is accurate and reliable. This involves regular calibration and maintenance of sensors and instrumentation in the physical

plant.

- Incorporate Machine Learning: Enhance your physics-based models with machine learning algorithms.[8] ML models can identify complex patterns and non-linear relationships in the operational data that may not be captured by first-principle models, thereby improving the predictive accuracy of the digital twin.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of greenhouse gas emissions in a typical refinery?

A1: The main sources of GHG emissions in a refinery are from fuel combustion in heaters and boilers, the fluid catalytic cracking (FCC) unit, and the steam methane reformer (SMR) for hydrogen production.[9] The FCC regenerator is a significant point source of CO2 emissions.
[10]

Q2: What is the potential for GHG emission reduction in refineries using current technologies?

A2: With currently available technologies, GHG emissions in refineries can be reduced by up to 60% without major structural changes.[11] This includes a combination of electrification, residual heat recovery, use of renewable hydrogen, and process optimization.[11]

Q3: What are the main challenges in implementing carbon capture and storage (CCS) in a refinery?

A3: The primary challenges for CCS in refineries include the large physical footprint of conventional capture technologies, the presence of multiple emission point sources, the need for continuous operation which limits downtime for installation, and the high capital and operating costs.[12]

Q4: How can digital twins contribute to reducing GHG emissions?

A4: Digital twins can help reduce GHG emissions by enabling real-time monitoring and optimization of refinery processes. They can be used to identify inefficiencies, predict equipment failures to avoid flaring events, and simulate different operational scenarios to find the most energy-efficient and low-emission pathways.[8] Some refineries have achieved a 10% decrease in energy consumption using digital twins.[13]

Q5: What are the key considerations for switching from grey to green hydrogen in refinery processes?

A5: The main considerations include the higher cost of green hydrogen compared to grey hydrogen, the need for new infrastructure for production (electrolyzers) and storage, and ensuring the purity of the green hydrogen to avoid catalyst poisoning in downstream units.[\[4\]](#)[\[5\]](#)

Quantitative Data on GHG Emission Reduction Strategies

Technology/Strategy	Potential GHG Reduction	Key Considerations
Carbon Capture and Storage (CCS)	85-95% from specific units (e.g., FCC, SMR)	High capital and operational costs, space requirements, long-term storage liability.
Green Hydrogen	Can eliminate emissions from hydrogen production (replacing SMR)	High current cost, requires significant renewable electricity capacity.
Electrification of Heaters	21-35% reduction in a refinery configuration with plasma processing technology	Requires a stable and low-carbon electricity grid, significant electrical infrastructure upgrades. [14]
Energy Efficiency & Heat Integration	5-20% reduction in total energy consumption	Requires detailed process analysis (e.g., pinch analysis), potential for increased process complexity. [1] Fouling can increase energy consumption by 10%. [9]
Digital Twin & Process Optimization	Up to 10% reduction in energy consumption	Requires significant investment in sensors, data infrastructure, and modeling expertise. [13]

Experimental Protocols

Protocol 1: Measuring CO₂ Capture Efficiency of a Pilot-Scale Amine Scrubber

Objective: To determine the percentage of CO₂ captured from a simulated flue gas stream using a pilot-scale absorption-stripping system.

Methodology:

- **System Preparation:**
 - Prepare the amine solvent (e.g., 30 wt% MEA in water) and fill the solvent reservoir.
 - Start the solvent circulation pump and establish a stable flow through the absorber and stripper columns.
 - Heat the reboiler to the desired stripping temperature (e.g., 120°C).
- **Flue Gas Simulation:**
 - Prepare a synthetic flue gas mixture with a known concentration of CO₂ (e.g., 15 vol%), N₂, and other relevant components using mass flow controllers.
 - Introduce the simulated flue gas at a controlled flow rate into the bottom of the absorption column.
- **Data Collection:**
 - Allow the system to reach steady-state (typically 1-2 hours), monitoring temperatures, pressures, and flow rates.
 - Measure the CO₂ concentration in the gas stream at the inlet of the absorber and the outlet of the absorber using a non-dispersive infrared (NDIR) gas analyzer.
 - Take liquid samples of the rich solvent from the absorber outlet and the lean solvent from the stripper outlet to analyze for CO₂ loading.
- **Calculation of Capture Efficiency:**

- Calculate the CO₂ capture efficiency (%) using the following formula based on gas phase concentrations: $\text{Efficiency} = [(\text{CO}_2_{\text{inlet}} - \text{CO}_2_{\text{outlet}}) / \text{CO}_2_{\text{inlet}}] * 100$
- Parameter Variation:
 - Repeat the experiment at different solvent flow rates, flue gas flow rates, and stripper reboiler duties to evaluate their impact on capture efficiency and energy consumption.

Protocol 2: Evaluating the Impact of Green Hydrogen on a Hydrotreating Catalyst

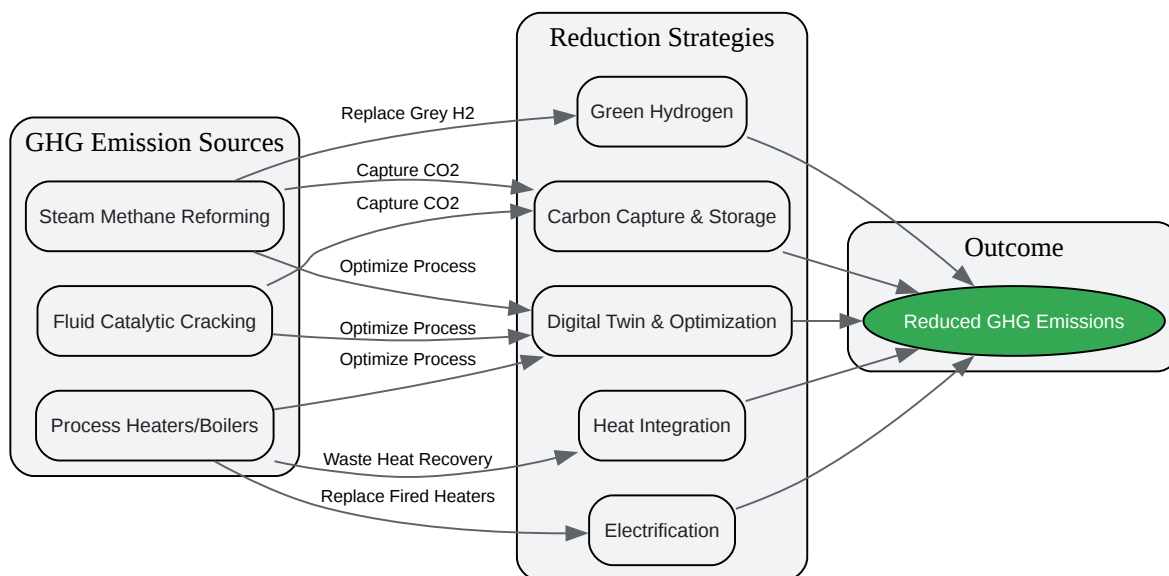
Objective: To assess the performance and stability of a hydrotreating catalyst when using green hydrogen compared to conventional grey hydrogen.

Methodology:

- Catalyst Loading and Activation:
 - Load a fixed-bed reactor with a known amount of commercial hydrotreating catalyst (e.g., CoMo/Al₂O₃).
 - Activate the catalyst in-situ by sulfiding using a standard procedure (e.g., flowing a mixture of H₂S in H₂ over the catalyst bed at elevated temperature).
- Baseline Performance with Grey Hydrogen:
 - Feed a model hydrocarbon stream (e.g., diesel spiked with a known sulfur compound like dibenzothiophene) and a stream of high-purity (grey) hydrogen to the reactor at typical hydrotreating conditions (e.g., 340°C, 50 bar).
 - Collect liquid product samples periodically and analyze for sulfur content using X-ray fluorescence (XRF) or gas chromatography with a sulfur-selective detector (GC-SCD).
 - Establish a baseline for hydrodesulfurization (HDS) activity and catalyst stability over a set period (e.g., 100 hours).
- Switch to Green Hydrogen:

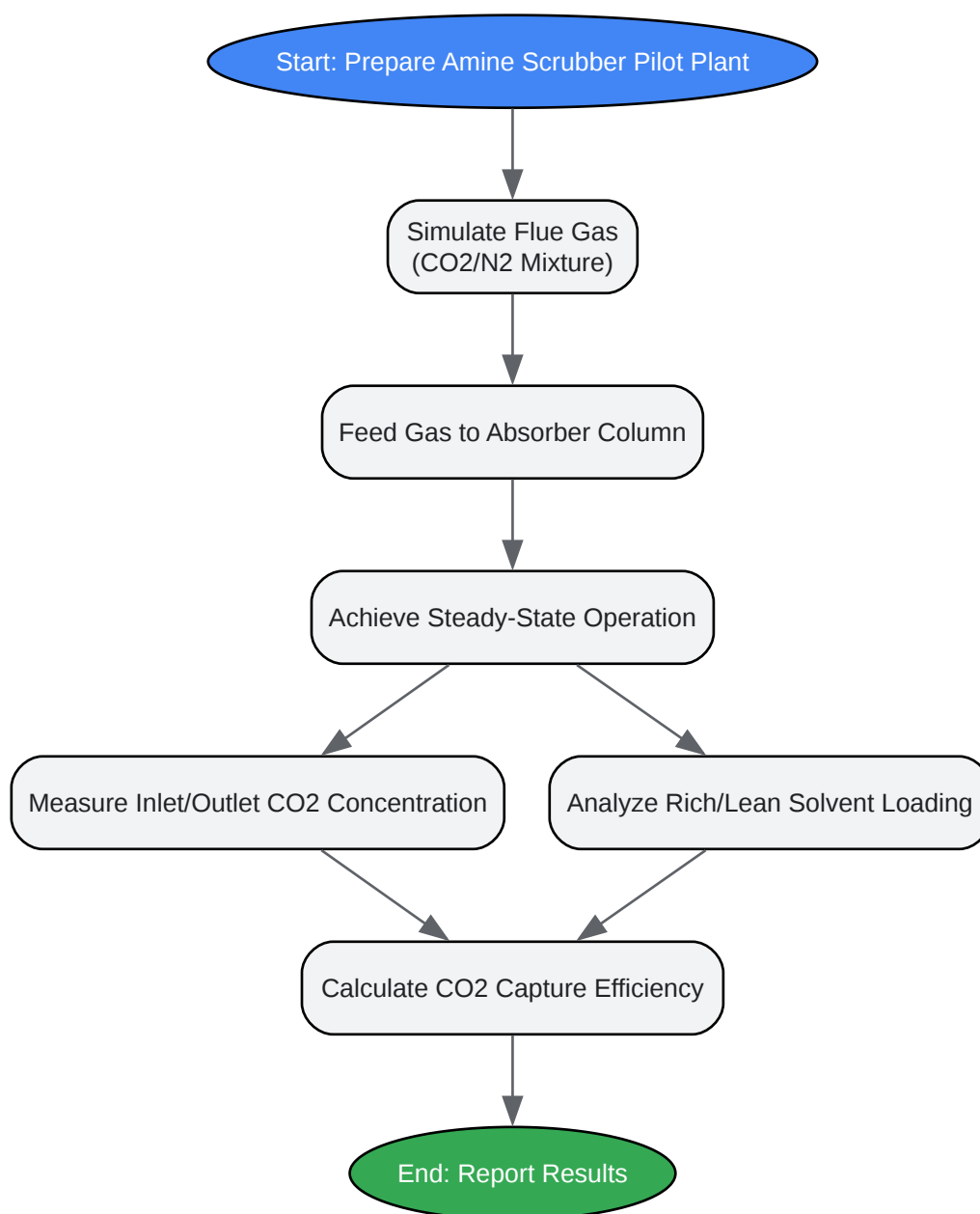
- Replace the grey hydrogen feed with green hydrogen from an electrolyzer with an appropriate purification system.
- Maintain the same process conditions as the baseline experiment.
- Performance Monitoring and Analysis:
 - Continue to collect and analyze liquid product samples to monitor HDS activity.
 - Monitor the reactor temperature profile for any changes that might indicate a change in reaction exotherm.
 - At the end of the experiment, perform a post-mortem analysis of the catalyst (e.g., coke content, surface area, metal dispersion) to assess any deactivation.
- Comparison:
 - Compare the HDS activity, deactivation rate, and catalyst properties from the green hydrogen run with the baseline grey hydrogen run.

Visualizations



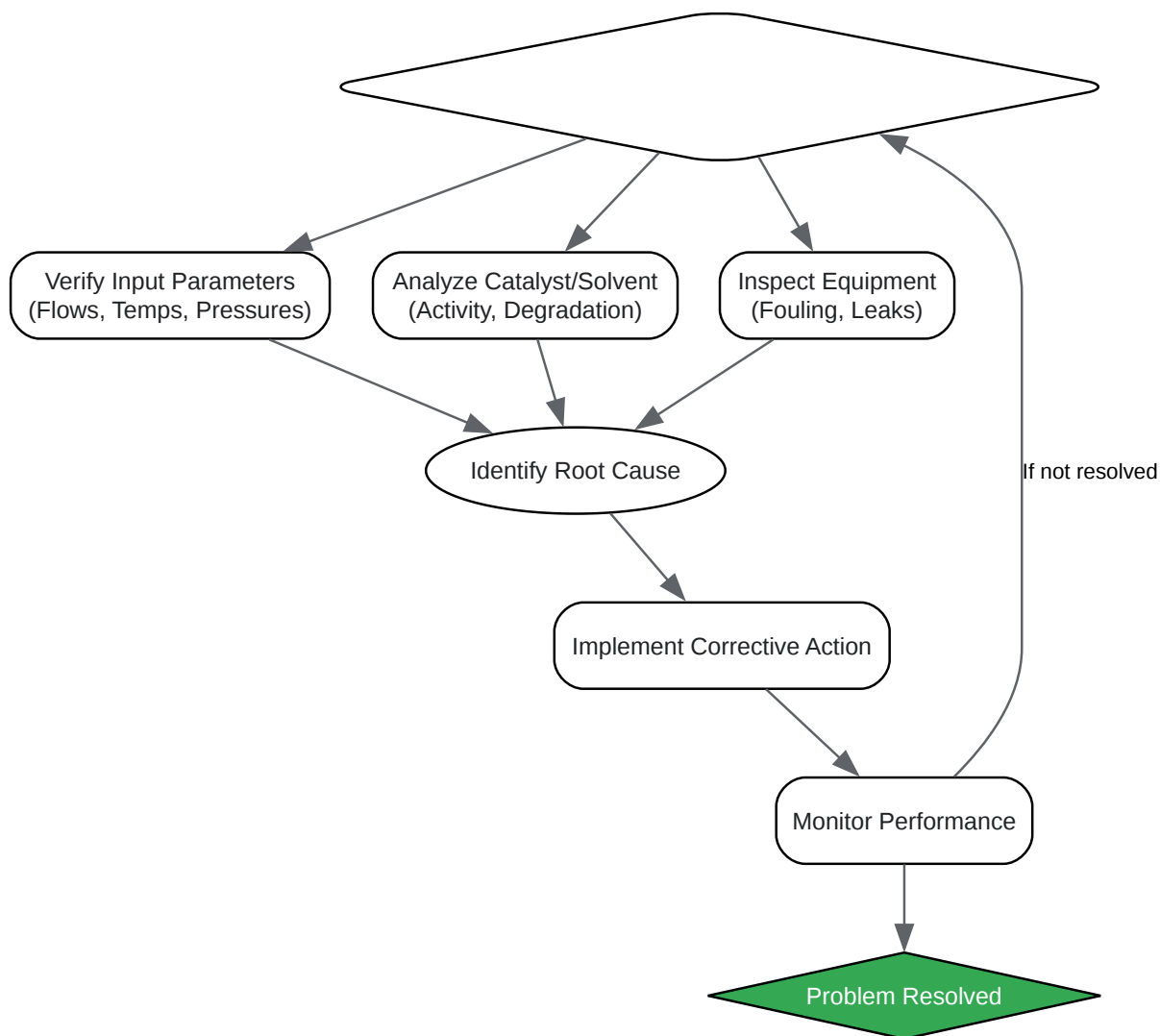
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Caption: Key pathways for reducing GHG emissions in refineries.



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Caption: Experimental workflow for CO2 capture efficiency testing.



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Caption: Logical workflow for troubleshooting GHG reduction experiments.

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